![molecular formula C6H6BN3O2S B14004309 (2-Aminothiazolo[5,4-b]pyridin-6-yl)boronic acid](/img/structure/B14004309.png)
(2-Aminothiazolo[5,4-b]pyridin-6-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Aminothiazolo[5,4-b]pyridin-6-yl)boronic acid is a heterocyclic compound that combines a thiazole ring with a pyridine ring, and includes a boronic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminothiazolo[5,4-b]pyridin-6-yl)boronic acid typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and a halogenated aromatic compound . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. The use of continuous flow reactors and other advanced techniques may be employed to enhance yield and purity while reducing production costs.
化学反応の分析
Types of Reactions
(2-Aminothiazolo[5,4-b]pyridin-6-yl)boronic acid can undergo several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to modify the thiazole or pyridine rings.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can introduce various functional groups to the amino or boronic acid sites.
科学的研究の応用
(2-Aminothiazolo[5,4-b]pyridin-6-yl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (2-Aminothiazolo[5,4-b]pyridin-6-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications . The thiazole and pyridine rings can interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects .
類似化合物との比較
Similar Compounds
4-Pyridinylboronic acid: Similar in structure but lacks the thiazole ring.
2-Aminopyridine-4-boronic acid: Contains an amino group and boronic acid but lacks the thiazole ring.
Uniqueness
(2-Aminothiazolo[5,4-b]pyridin-6-yl)boronic acid is unique due to the combination of the thiazole and pyridine rings with a boronic acid group. This unique structure allows it to participate in a variety of chemical reactions and interact with a wide range of biological targets, making it a versatile compound in both research and industrial applications .
特性
分子式 |
C6H6BN3O2S |
|---|---|
分子量 |
195.01 g/mol |
IUPAC名 |
(2-amino-[1,3]thiazolo[5,4-b]pyridin-6-yl)boronic acid |
InChI |
InChI=1S/C6H6BN3O2S/c8-6-10-4-1-3(7(11)12)2-9-5(4)13-6/h1-2,11-12H,(H2,8,10) |
InChIキー |
DDSOSSAGWGWOFN-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=C(N=C1)SC(=N2)N)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


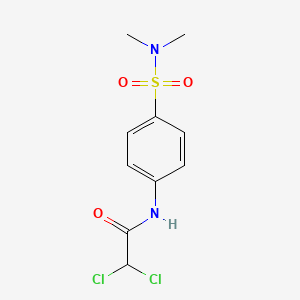
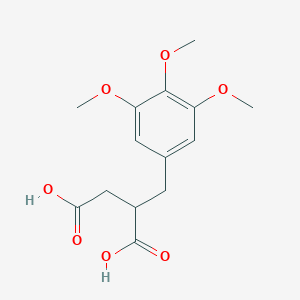
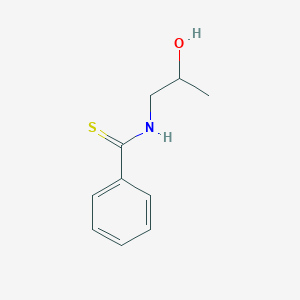
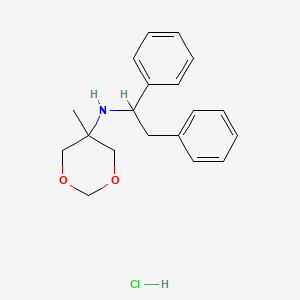
![1-[(Benzyloxy)carbonyl]prolyltyrosine](/img/structure/B14004249.png)
![3-(2-Bromo-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione](/img/structure/B14004260.png)
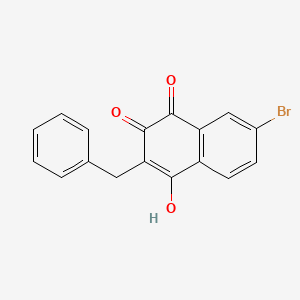
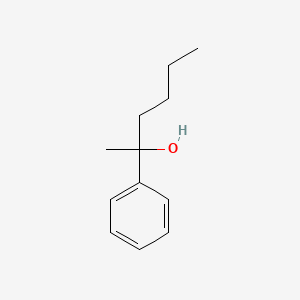
![4-[(4-Chlorophenyl)sulfanyl]-7-nitro-2,1,3-benzoxadiazole](/img/structure/B14004282.png)
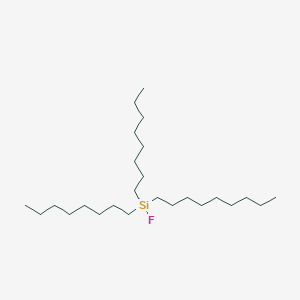
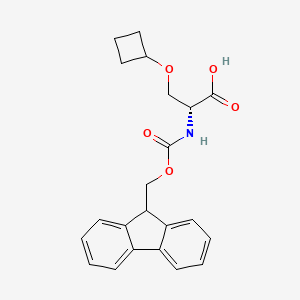
![N-[4-[(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)methylideneamino]phenyl]sulfonylacetamide](/img/structure/B14004294.png)
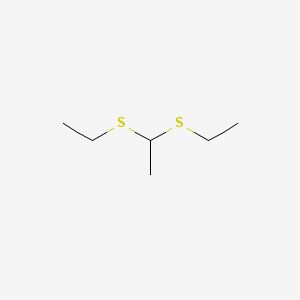
![4-[3-(5-Phenyltetrazol-2-yl)propyl]morpholine](/img/structure/B14004313.png)
